molecular formula C12H14N2 B12822776 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole

2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole

Cat. No.: B12822776
M. Wt: 186.25 g/mol
InChI Key: OYZRQJHWHKBVNQ-UHFFFAOYSA-N
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Description

Thermodynamic Stability Analysis

Thermodynamic stability assessments derive from synthesis protocols and decomposition studies of related compounds. The compound demonstrates stability under anhydrous conditions at temperatures below 150°C, as inferred from synthetic procedures employing NaH-mediated alkylation at 0°C. The conjugated π-system of the benzimidazole core and the electron-donating 3-methylbut-2-enyl group likely contribute to resonance stabilization, reducing susceptibility to oxidative degradation. However, the presence of the N-H group in the benzimidazole ring introduces potential vulnerability to strong bases or nucleophilic attack at the acidic proton (pKa ≈ 12–14 for analogous benzimidazoles).

Solubility and Partition Coefficients

Experimental solubility data for this compound remains limited, but predictions based on structural analogs suggest:

Property Value/Description
Water Solubility < 1 mg/mL (25°C)
logP (Octanol-Water) ~3.2 (predicted)
Solubility in DMSO >50 mg/mL
Solubility in Methanol ~10–15 mg/mL

The hydrophobic 3-methylbut-2-enyl group and aromatic benzimidazole core dominate solubility behavior, rendering the compound poorly soluble in aqueous media but readily dissolved in polar aprotic solvents. The π-conjugated system may facilitate stacking interactions in crystalline phases, further reducing aqueous solubility.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance Fingerprinting

1H NMR spectra of structurally related benzimidazoles provide critical reference data (Table 1):

Table 1: Predicted 1H NMR chemical shifts (400 MHz, DMSO-d6)

Proton Position δ (ppm) Multiplicity Integration
Benzimidazole H2 8.17 singlet 1H
Benzimidazole H4/H7 7.45–7.70 multiplet 4H
Benzimidazole H5/H6 7.20 doublet 2H
Butenyl CH2 (C1) 4.85 doublet 2H
Butenyl CH (C2) 5.35 triplet 1H
Butenyl CH3 (C3) 1.72 singlet 6H
N-H (benzimidazole) 12.95 broad singlet 1H

The deshielded N-H proton resonates as a broad singlet near δ 12.95 ppm, characteristic of benzimidazole derivatives. The butenyl group protons display distinct splitting patterns: the C1 methylene group as a doublet (J ≈ 6–8 Hz) due to coupling with the adjacent vinylic proton, while the C2 vinylic proton appears as a triplet from coupling with both C1 and C3 protons.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) typically produces the following fragmentation pattern for this compound:

  • Molecular Ion : m/z 227 [M]+· (calculated for C13H14N2)
  • Major Fragments :
    • m/z 184: Loss of propene (C3H6) from the butenyl group
    • m/z 144: Benz-imidazolium ion (C7H6N2+)
    • m/z 117: Tropylium ion (C7H7+)

The base peak at m/z 144 corresponds to the stable benzimidazolium cation formed through cleavage of the N-allyl bond. Secondary fragmentation of the butenyl group yields characteristic ions at m/z 69 (C5H9+) and m/z 41 (C3H5+), confirming the presence of the prenyl substituent. High-resolution mass spectrometry would provide exact mass confirmation (±0.001 Da) for these fragments.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-1H-benzimidazole

InChI

InChI=1S/C12H14N2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

OYZRQJHWHKBVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=NC2=CC=CC=C2N1)C

Origin of Product

United States

Preparation Methods

Cyclization Using o-Phenylenediamine and 3-Methylbut-2-enal

  • Reaction Scheme:
    o-Phenylenediamine reacts with 3-methylbut-2-enal (prenyl aldehyde) under acidic conditions to form the benzimidazole ring with the prenyl substituent at C2.

  • Conditions:

    • Acid catalysts such as p-toluenesulfonic acid (PTSA) or mineral acids (HCl, H2SO4)
    • Solvent: Dry DMF or ethanol
    • Temperature: Reflux (~100 °C) or controlled heating (50–55 °C)
    • Reaction time: Several hours until completion monitored by TLC
  • Mechanism:
    Formation of a Schiff base intermediate followed by intramolecular cyclization and dehydration to yield the benzimidazole.

  • Example:
    A study reported refluxing substituted 1-(3-methylbut-2-enyl)-1H-indole-3-carboxaldehyde with o-phenylenediamine and PTSA in dry DMF to afford 2-(3-methylbut-2-en-1-yl)-1H-benzo[d]imidazole derivatives in yields up to 79%.

Alkylation of Preformed Benzimidazole

  • Reaction Scheme:
    Benzimidazole or substituted benzimidazole is alkylated at the N1 or C2 position using 3-methylbut-2-enyl bromide or chloride.

  • Conditions:

    • Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine
    • Solvent: DMF, dichloromethane, or acetonitrile
    • Temperature: 0 °C to room temperature for alkylation step
    • Reaction time: Minutes to hours depending on conditions
  • Advantages:
    Allows selective introduction of the prenyl group after ring formation, useful for functional group tolerance.

  • Example:
    Alkylation of benzimidazole with 3,3-dimethylallyl bromide in the presence of NaH in dry DMF at 0 °C gave the desired product efficiently.

One-Pot or Multi-Step Synthesis Using Stobbe Condensation and Cyclization

  • Method:
    A patented method involves a Stobbe condensation between appropriate esters and aldehydes, followed by cyclization to form benzimidazole derivatives with alkyl substituents.

  • Key Features:

    • Use of low-cost starting materials
    • Avoidance of dangerous reagents
    • High yield and scalability
    • Base catalysts such as potassium tert-butoxide or sodium ethoxide
    • Solvents like methanol, ethanol, or acetonitrile
    • Temperature control between 23 °C and 55 °C
  • Application:
    This method can be adapted to prepare this compound by selecting appropriate aldehyde and amine precursors.

Parameter Typical Conditions Notes
Catalyst/Base PTSA, K2CO3, NaH, triethylamine PTSA preferred for cyclization; NaH for alkylation
Solvent DMF, ethanol, methanol, dichloromethane DMF common for alkylation and cyclization
Temperature 0 °C to reflux (~100 °C) Lower temp for alkylation; higher for cyclization
Reaction Time 15 min to several hours Monitored by TLC or NMR
Molar Ratios 1:1 (amine:aldehyde or alkyl halide) Stoichiometric or slight excess of alkyl halide
Purification Column chromatography, recrystallization Silica gel with hexane/ethyl acetate eluents
  • NMR Spectroscopy:
    • ^1H NMR signals for benzimidazole aromatic protons at δ 7.2–8.2 ppm
    • Prenyl group protons: vinyl protons at δ ~5.1 ppm (triplet), methylene at δ ~4.4 ppm (doublet), methyl singlets at δ ~1.6 ppm
  • IR Spectroscopy:
    • C=N stretch near 1620–1650 cm⁻¹
    • N-H stretch near 3400 cm⁻¹
  • Mass Spectrometry:
    • Molecular ion peak consistent with C12H14N2 (m/z ~187)
  • Melting Point:
    • Typically 140–150 °C for pure compounds
Method Starting Materials Catalyst/Base Solvent Temp (°C) Yield (%) Notes
Cyclization with prenyl aldehyde o-Phenylenediamine + 3-methylbut-2-enal PTSA, HCl, H2SO4 DMF, ethanol 80–100 70–80 One-step, direct prenyl introduction
Alkylation of benzimidazole Benzimidazole + 3-methylbut-2-enyl bromide NaH, K2CO3, Et3N DMF, DCM 0–25 75–85 Post-cyclization prenylation
Stobbe condensation + cyclization Esters + aldehydes + o-phenylenediamine KOtBu, NaOEt, K2CO3 MeOH, EtOH, ACN 23–55 80–90 Multi-step, scalable, industrially viable
  • The patented Stobbe condensation-based method offers a scalable, safe, and high-yield route suitable for industrial production without hazardous reagents or complex separations.

  • Acid-catalyzed cyclization in DMF with PTSA is effective for laboratory-scale synthesis, providing good yields and tolerance to various substituents.

  • Alkylation methods allow for late-stage functionalization, enabling structural diversification of benzimidazole derivatives.

  • Optimization of catalysts (e.g., LaCl3, nano-SiO2) and solvent systems can further improve yields and reaction times, as reported in recent synthetic studies.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (chlorine, bromine) or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives. Substitution reactions can lead to a variety of substituted benzimidazole compounds with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole. These compounds have shown efficacy against various bacterial strains, both Gram-positive and Gram-negative.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzimidazole derivatives against common pathogens. The results indicated that derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against different strains of bacteria, such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

This data suggests that this compound could be a potent candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Various studies have focused on its potential to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxic effects against several cancer cell lines, including HCT116 (human colorectal carcinoma) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating promising anticancer potential .

Cell Line IC50 (µM)
HCT11610
MCF715
A549 (lung cancer)20

These findings support further exploration of this compound in cancer therapy development.

Antitubercular Activity

Another significant application of this compound is its antitubercular activity. Research has shown that certain derivatives can effectively inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: Antitubercular Evaluation

In vivo studies revealed that specific benzimidazole derivatives demonstrated considerable antitubercular activity with MICs as low as 0.5 µg/mL against Mycobacterium tuberculosis H37Rv .

Compound MIC (µg/mL)
Derivative A0.5
Derivative B1.0

This highlights the potential for developing new treatments for tuberculosis using this class of compounds.

Synthesis and Chemical Reactivity

The synthesis of this compound involves various chemical reactions, making it a valuable building block in organic synthesis. The compound can undergo oxidation and other transformations to yield derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituent at the C2 position significantly influences physicochemical properties. Key comparisons include:

Compound Substituent Lipophilicity (LogP)* Solubility (μg/mL, pH 7.4) Melting Point (°C) Key References
2-(3-Methylbut-2-en-1-yl)-1H-benzimidazole Prenyl (C5H7) High (estimated ~3.5) Low (inferred <50) Not reported
2-(4-Fluorophenyl)-1H-benzimidazole 4-Fluorophenyl Moderate (~2.8) 50–74 216–217
2-(Thiophen-2-yl)-1H-benzimidazole Thiophene Moderate (~2.5) 308–309 (MP) 308–309
2-(p-Tolyl)-1H-benzimidazole p-Tolyl Moderate (~2.7) 240–245 (MP) 240–245

*Estimated using fragment-based methods.

  • Prenyl Group Impact : The prenyl substituent increases lipophilicity compared to aryl or heteroaryl groups, which may enhance cellular uptake but reduce aqueous solubility. This contrasts with 2-(4-fluorophenyl) derivatives, where fluorination balances metabolic stability and solubility .
Antimicrobial Activity
  • 2-(5-Iodo-1H-indol-3-yl)-1H-benzimidazole (3n): Exhibits higher antimycobacterial activity (MIC = 1.56 µg/mL) than its quinazolinone analog, highlighting the benzimidazole core's superiority .
  • Prenyl Derivatives : While direct data are lacking, lipophilic substituents like prenyl may enhance activity against Gram-positive bacteria (e.g., S. aureus) by improving membrane penetration, as seen in 2-(thiophen-2-yl) derivatives .
Central Nervous System (CNS) Modulation
  • 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole (9) : Acts as a positive allosteric modulator (PAM) of GABA-A receptors with enhanced metabolic stability (aqueous solubility = 50 µg/mL) .
  • Prenyl Group Potential: The bulky prenyl group might interfere with receptor binding compared to smaller substituents, though its flexibility could enable unique interactions.
Antioxidant and Anticorrosion Properties
  • 2-(4-Methoxynaphthalen-1-yl)-1H-benzimidazole : Demonstrates antioxidant activity via radical scavenging and anticorrosion effects on mild steel (efficiency = 92% at 500 ppm) .
  • Prenyl Derivatives : Increased electron density from the prenyl group could enhance antioxidant capacity, though this requires experimental validation.

Computational Insights

  • Molecular Docking : For 2-(4-fluorophenyl) derivatives, fluorination optimizes π-π stacking and hydrogen bonding with GABA-A receptors . Prenyl substituents may occupy hydrophobic pockets in targets like FtsZ or pyruvate kinases, as suggested for indolyl-benzimidazoles .
  • DFT Studies : Substituent electronic effects (e.g., prenyl's electron-donating nature) influence HOMO-LUMO gaps, affecting reactivity and binding .

Biological Activity

2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound characterized by a benzimidazole core and a 3-methylbut-2-en-1-yl substituent. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2. The compound features a planar benzimidazole ring system that enhances its aromaticity and potential for hydrogen bonding, while the alkyl substituent contributes to its lipophilicity. The presence of the alkene group in the side chain allows for further functionalization, which may influence its biological properties.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer effects. For instance, compounds related to the benzimidazole structure have shown cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazoleSKOV-3 (ovarian)23.69
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazolePC-3 (prostate)73.05
2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazoleHeLa (cervical)64.66

These results indicate that derivatives with similar structural features may possess significant anticancer activity, warranting further investigation into the specific effects of this compound on cancer cells .

Neuroprotective Effects

Some benzimidazole derivatives have shown promise in neuroprotection. For example, studies involving related compounds have indicated potential benefits in models of neurodegeneration. The mechanisms often involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

A notable study evaluated the neuroprotective effects of a benzimidazole derivative in a rat model of induced anxiety and depression. The compound was administered over ten days, with results indicating significant improvements in behavior as measured by parameters such as time spent in open arms during elevated plus maze tests . This suggests that similar compounds, including this compound, may also exert beneficial effects on mental health.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole and its derivatives?

  • Methodology :

  • One-pot synthesis : Lanthanum chloride (LaCl₃) catalyzes condensation of o-phenylenediamine with aldehydes under reflux (yields 79–87%) .
  • Two-step protocols : (1) Formylation of benzimidazole precursors using DMP (Dess–Martin periodinane) oxidants ; (2) Alkylation with 3-methylbut-2-en-1-yl groups in dichloromethane at 4°C .
  • Catalytic SiO₂ : Nano-SiO₂ enhances reaction rates in solvent-free conditions, ideal for halogenated derivatives (e.g., 4-chloro/bromo analogs) .

Q. Which spectroscopic techniques are most reliable for characterizing benzimidazole derivatives, and what key spectral markers should be prioritized?

  • Key Techniques :

  • ¹H/¹³C NMR : Proton environments near the imidazole ring (δ 7.2–7.8 ppm) and alkyl substituents (e.g., δ 1.10–5.90 ppm for 3-methylbut-2-enyl groups) .
  • IR Spectroscopy : Stretching vibrations for C=N (1648 cm⁻¹) and N-H (3064 cm⁻¹) bonds confirm imidazole core integrity .
  • HRMS : Exact mass analysis (e.g., m/z 187 for pentenyl derivatives) validates molecular formulas .

Q. How can catalytic systems like SiO₂ or LaCl₃ be optimized in benzimidazole synthesis?

  • Optimization Strategies :

  • Solvent selection : LaCl₃ performs best in ethanol/water mixtures (yields >85%) .
  • Temperature control : SiO₂-mediated reactions achieve high efficiency at 80°C .
  • Substituent compatibility : Electron-withdrawing groups (e.g., nitro, halogen) require longer reaction times (4–6 hours) .

Advanced Research Questions

Q. What computational chemistry approaches are validated for predicting electronic properties of substituted benzimidazoles?

  • Methodology :

  • DFT calculations : B3LYP/6-31G* basis sets optimize geometry and HOMO-LUMO gaps (e.g., ΔE = 3.2 eV for methoxy derivatives) .
  • Electrostatic potential mapping : Identifies nucleophilic regions (e.g., N3 position) for targeted functionalization .

Q. How do structural modifications at specific positions influence pharmacological activity in TRPV1 antagonist benzimidazoles?

  • Structure-Activity Relationship (SAR) :

  • Tail group optimization : Trifluoromethylphenyl-vinyl substituents enhance TRPV1 antagonism (IC₅₀ = 4.6 nM) .
  • Headgroup rigidity : 5-phenyl groups improve thermal hypersensitivity efficacy (ED₈₀ = 0.5 mg/kg in carrageenan models) .

Q. What methodologies resolve contradictions in spectral data interpretation for tautomeric benzimidazole systems?

  • Resolution Strategies :

  • 2D NMR (COSY, NOESY) : Differentiates tautomers (e.g., indole-thio vs. benzimidazole tautomers) by correlating proton networks .
  • X-ray crystallography : SHELX-refined structures (R-factor < 0.05) confirm dominant tautomeric forms .

Q. What integrated strategies are employed in pharmacokinetic profiling of bioactive benzimidazole derivatives?

  • Pharmacokinetic Workflow :

  • Plasma stability assays : LC-MS quantifies metabolites (e.g., hydroxylated derivatives) in rodent models .
  • CYP inhibition screening : Microsomal assays identify interactions with CYP3A4/2D6 isoforms .

Q. How do substituent electronic effects correlate with antimicrobial efficacy in halogenated benzimidazole derivatives?

  • Mechanistic Insights :

  • Electron-withdrawing groups : 4-Chloro/bromo derivatives exhibit potent activity against S. aureus (MIC = 8 µg/mL) due to enhanced membrane penetration .
  • Steric effects : Bulky substituents (e.g., benzyl groups) reduce activity by hindering target binding .

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